Tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate
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Overview
Description
Tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate is a heterocyclic compound that features a benzoxazole core structure. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate typically involves the cyclization of 2-aminophenol with a suitable carboxylate precursor. One common method is the reaction of 2-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or copper can facilitate the cyclization reaction under milder conditions. Additionally, continuous flow reactors are sometimes used to scale up the production while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitrobenzoxazole, dihydrobenzoxazole, and various substituted benzoxazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can mimic natural substrates or ligands, allowing it to bind to active sites and modulate biological activity. The tert-butyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-benzoxazole: Lacks the tert-butyl group, resulting in lower stability and lipophilicity.
Tert-butyl 2-amino-1,3-benzothiazole-6-carboxylate: Contains a sulfur atom instead of oxygen, which can alter its biological activity and reactivity.
Tert-butyl 2-amino-1,3-benzimidazole-6-carboxylate: Contains an additional nitrogen atom, affecting its electronic properties and interactions with biological targets.
Uniqueness
Tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate is unique due to its combination of a benzoxazole core with a tert-butyl ester group. This structure provides a balance of stability, lipophilicity, and reactivity, making it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 2-amino-1,3-benzoxazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-10(15)7-4-5-8-9(6-7)16-11(13)14-8/h4-6H,1-3H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYHBEUFUOTTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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